Thermophysical propertiesDistillationVolatility control
2,5-Dimethyl-1-propyl-1H-pyrrole is an N-alkyl-2,5-dimethylpyrrole derivative with the molecular formula C9H15N and a molecular weight of 137.22 g/mol. The compound features a fully substituted pyrrole ring where the 2- and 5-positions are blocked by methyl groups, and the nitrogen carries an n-propyl chain.
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
CAS No.20282-39-7
Cat. No.B1363119
⚠ Attention: For research use only. Not for human or veterinary use.
2,5-Dimethyl-1-propyl-1H-pyrrole is an N-alkyl-2,5-dimethylpyrrole derivative with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . The compound features a fully substituted pyrrole ring where the 2- and 5-positions are blocked by methyl groups, and the nitrogen carries an n-propyl chain. Key predicted physicochemical properties include a boiling point of 205.1±9.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and a calculated ACD/LogP of 3.19 . The molecule possesses zero hydrogen bond donors and a low polar surface area of 5 Ų . These structural attributes define a compound with moderate volatility, substantial lipophilicity, and a fully substituted heterocyclic core that cannot engage in N–H hydrogen bonding, setting it apart from both the unsubstituted parent pyrrole and the common 2,5-dimethylpyrrole building block.
N-propyl and 2,5-dimethyl blocking pattern supports low-volatility high-temperature synthesis.
Reported higher lipophilicity vs common pyrrole analogs may support lipophilic partitioning applications.
Why 2,5-Dimethyl-1-propyl-1H-pyrrole Cannot Be Replaced by Generic Pyrrole Analogs in Critical Workflows
The combination of N-propyl substitution and 2,5-dimethyl blocking in this compound creates a distinct physicochemical and reactivity profile that is not replicated by simpler pyrrole analogs. Compared to 2,5-dimethyl-1H-pyrrole, the N-propyl group eliminates hydrogen bond donor capacity, raises the boiling point by approximately 40 °C, and more than doubles the logP . Compared to 1-propyl-1H-pyrrole, the 2,5-dimethyl groups raise the boiling point by nearly 60 °C and reduce vapor pressure by more than an order of magnitude . In a comparative synthetic study, the n-propyl derivative gave a 12% yield in the direct formation of bis(dithiolo)thiones, outperforming the N-methyl (8%) and N-ethyl (9%) analogs, demonstrating that the N-alkyl chain length materially influences reaction efficiency [1]. These quantitative differences mean that substituting a generic pyrrole will alter volatility, phase partitioning, reaction yields, and hydrogen bonding behavior—any of which can compromise reproducibility in synthesis, materials science, or bioassay workflows.
N–H donor elimination alters solubility and coordination
Unlike 2,5-dimethyl-1H-pyrrole, the N-propyl group removes hydrogen bond donor capacity, which may change solubility in protic media and metal-coordination behavior.
Combined substitution pattern shifts volatility and phase partitioning
Compared to 2,5-dimethyl-1H-pyrrole and 1-propyl-1H-pyrrole, the target compound’s boiling point and logP differ markedly; substituting either simpler analog may alter reaction engineering and extraction outcomes.
In bis(dithiolo)pyrrole formation, the n-propyl derivative gave a reported yield advantage over methyl and ethyl analogs; direct replacement with a shorter-chain N-alkylpyrrole may reduce reaction productivity.
[1] Amelichev, S. A.; Aysin, R. R.; Konstantinova, L. S.; Obruchnikova, N. V.; Rakitin, O. A.; Rees, C. W. Abnormally Mild Synthesis of Bis(dithiolo)pyrroles from 2,5-Dimethylpyrroles. Org. Lett. 2005, 7 (25), 5725–5727. View Source
Quantitative Differentiation Evidence: 2,5-Dimethyl-1-propyl-1H-pyrrole vs. Closest Analogs
Boiling Point Elevation and Vapor Pressure Reduction Relative to N–H and N-Alkyl Pyrrole Analogs
The N-propyl-2,5-dimethyl substitution pattern significantly elevates the boiling point and suppresses vapor pressure compared to the two simplest structural analogs. This property is critical for reaction engineering where solvent or reagent loss through evaporation must be minimized .
Boiling Point RisePredicted property
+40.0 °C vs 2,5-dimethyl; +59.6 °C vs 1-propyl
Reported significantly higher boiling point may support reactions above 160 °C where simpler pyrroles exhibit higher evaporative loss.
The substantially higher boiling point enables use in higher-temperature reactions without specialized pressure equipment, directly reducing evaporative loss relative to common pyrrole building blocks.
Enhanced Lipophilicity (LogP) Compared to 2,5-Dimethyl-1H-pyrrole and 1-Propyl-1H-pyrrole
The ACD/LogP of 3.19 for the target compound represents a substantial increase in lipophilicity over both 2,5-dimethyl-1H-pyrrole (LogP 1.67) and 1-propyl-1H-pyrrole (LogP 2.27), driven by the additive effect of the N-propyl chain and the two ring methyl groups .
LogP IncreasePredicted property
3.19 vs 1.67 (2,5-dimethyl); +1.52 log units
Reported ~30-fold higher lipid partitioning vs 2,5-dimethyl-1H-pyrrole; may support non-polar solubility or membrane permeation studies.
+1.52 log units vs. 2,5-dimethyl-1H-pyrrole; +0.92 log units vs. 1-propyl-1H-pyrrole
Conditions
ACD/Labs Percepta Platform predicted values
Why This Matters
A LogP increase of ~1.5 units translates to roughly 30-fold higher partitioning into lipid phases, which is decisive for applications requiring non-polar solubility, membrane permeation, or extraction efficiency.
Direct Comparative Synthetic Yields in Bis(dithiolo)pyrrole Formation Across N-Alkyl 2,5-Dimethylpyrroles
In a published head-to-head study, the N-n-propyl derivative (target compound) gave a 12% yield in the direct one-pot conversion to bis(dithiolo)thiones, outperforming the N-methyl (8%) and N-ethyl (9%) analogs, though the N-isopropyl analog achieved a higher 17% yield [1]. For the two-step pentathiepin intermediate route, the n-propyl derivative gave a 38% yield of pentathiepin 3, compared to 36% (Me), 40% (Et), and 37% (iPr) [1].
Reaction Yield (Direct)Head-to-head
Target: 12%N-Me: 8%N-Et: 9%
Reported higher yield over N-methyl and N-ethyl analogs in bis(dithiolo)thione direct synthesis; comparable in two-step route.
Org. Lett. 2005; reproducibility under varied conditions should be verified.
12% (bis(dithiolo)thione direct route); 38% (pentathiepin intermediate route)
Comparator Or Baseline
N-Me: 8% / 36%; N-Et: 9% / 40%; N-iPr: 17% / 37%
Quantified Difference
+4% over N-Me, +3% over N-Et for direct route; -2% vs. N-Et for pentathiepin route
Conditions
S₂Cl₂–DABCO complex in CHCl₃, 0 °C to rt; Org. Lett. 2005, 7, 5725–5727 [1]
Why This Matters
For researchers synthesizing sulfur-rich heterocycles, the n-propyl substrate provides a better yield than methyl or ethyl analogs in the direct protocol, while maintaining comparable efficiency in the stepwise route, offering a practical balance of cost and performance.
[1] Amelichev, S. A.; Aysin, R. R.; Konstantinova, L. S.; Obruchnikova, N. V.; Rakitin, O. A.; Rees, C. W. Abnormally Mild Synthesis of Bis(dithiolo)pyrroles from 2,5-Dimethylpyrroles. Org. Lett. 2005, 7 (25), 5725–5727. View Source
Absence of Hydrogen Bond Donor Capacity Versus 2,5-Dimethyl-1H-pyrrole
The target compound has zero hydrogen bond donors (HBD = 0), whereas 2,5-dimethyl-1H-pyrrole possesses one N–H donor (HBD = 1) . This categorical structural difference eliminates the possibility of N–H···X intermolecular hydrogen bonding that can dominate crystal packing, solubility in protic solvents, and unintended catalyst poisoning in transition-metal catalysis.
H-Bond Donor CountStructural analysis
Target: 02,5-dimethyl: 1
Absence of N–H donor eliminates H-bonding; may support non-coordinating solvent or catalyst systems where N–H would interfere.
In any application where N–H acidity or hydrogen bonding is detrimental—such as non-coordinating solvent systems, moisture-sensitive reactions, or bioisostere design—the N-propyl derivative is mandatory, not substitutable.
Prioritized Application Scenarios for 2,5-Dimethyl-1-propyl-1H-pyrrole Based on Quantitative Differentiation
High-Temperature Reactions Requiring Low Volatility and Reagent Retention
With a boiling point exceeding 200 °C and a vapor pressure of only 0.4 mmHg at 25 °C, this compound is suited for transformations conducted at elevated temperatures (e.g., 120–180 °C) where 2,5-dimethyl-1H-pyrrole (BP ~165 °C, VP 2.5 mmHg) or 1-propyl-1H-pyrrole (BP ~146 °C, VP 6.1 mmHg) would suffer significant evaporative losses . This is directly relevant to solvent-free melt reactions, high-boiling solvent systems, and continuous flow processes where consistent stoichiometry depends on low reagent volatility.
Synthesis of Sulfur-Rich Fused Heterocycles via S₂Cl₂–DABCO Methodology
The compound has been explicitly validated as a substrate in the mild synthesis of bis(dithiolo)pyrroles, achieving a 12% direct yield—higher than the N-methyl (8%) and N-ethyl (9%) counterparts [1]. It also performs comparably in the two-step pentathiepin route (38% yield). Researchers building libraries of sulfur-nitrogen heterocycles or exploring dithiolo-thione ring systems should select the n-propyl derivative for optimized direct-route productivity.
Lipophilic Probe or Bioisostere Design in Medicinal Chemistry
The ACD/LogP of 3.19—approximately 1.5 log units above 2,5-dimethyl-1H-pyrrole—means this compound partitions roughly 30-fold more favorably into lipid membranes or non-polar environments . Combined with zero H-bond donor capacity , it is a candidate scaffold for designing CNS-penetrant molecules, hydrophobic fluorescent probes, or extraction ligands where high lipid solubility and absence of N–H interactions are simultaneously required.
Non-Coordinating Pyrrole Building Block for Transition-Metal Catalysis
Unlike 2,5-dimethyl-1H-pyrrole, which possesses an acidic N–H proton capable of coordinating to metal centers or participating in hydrogen bonding networks, the N-propyl derivative is fully substituted at nitrogen and cannot act as a hydrogen bond donor or anionic ligand precursor . This makes it the preferred pyrrole monomer or ligand precursor in catalytic systems where N–H functionality would poison the catalyst, alter coordination geometry, or introduce unwanted proton-transfer side reactions.
Application
Selection Property
Validation Focus
High-temperature synthesis (120–180 °C)
Low volatility and reduced evaporative loss
Boiling point verification under process conditions
Sulfur-rich fused heterocycle synthesis
Reported yield performance in S₂Cl₂–DABCO direct methodology
Reproduce direct-route yield and scale-up consistency
Lipophilic probe or bioisostere design
High predicted logP and zero H-bond donor
Experimental logP and membrane partitioning assays
Non-coordinating pyrrole for transition-metal catalysis
Absence of N–H functionality avoids catalyst coordination
Compatibility with metal centers; no proton-transfer side reactions
[1] Amelichev, S. A.; Aysin, R. R.; Konstantinova, L. S.; Obruchnikova, N. V.; Rakitin, O. A.; Rees, C. W. Abnormally Mild Synthesis of Bis(dithiolo)pyrroles from 2,5-Dimethylpyrroles. Org. Lett. 2005, 7 (25), 5725–5727. View Source
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